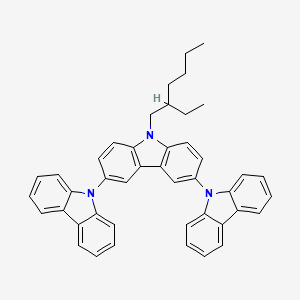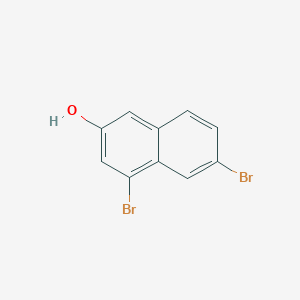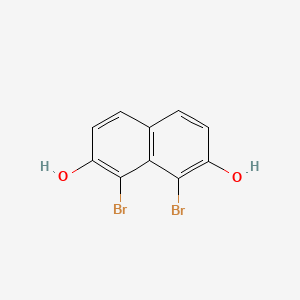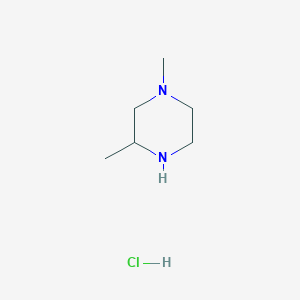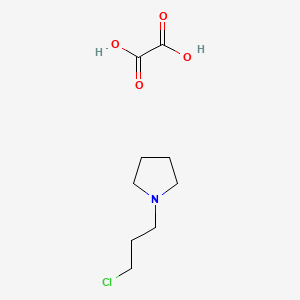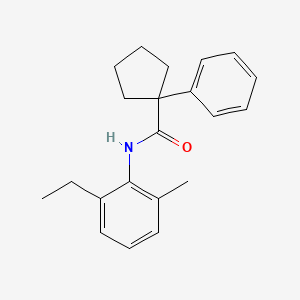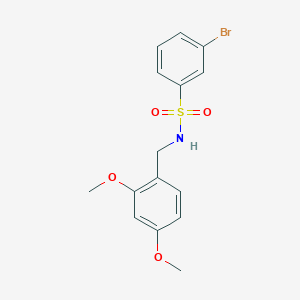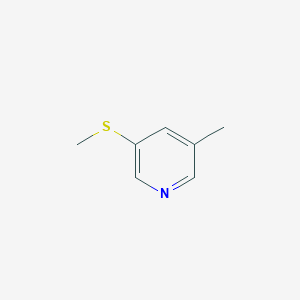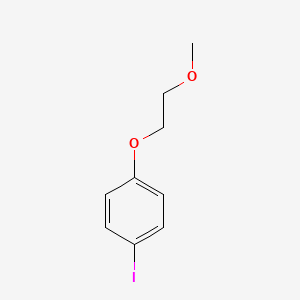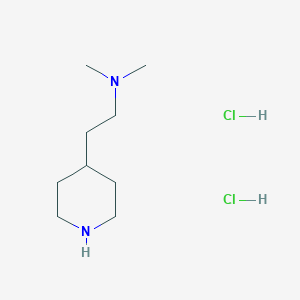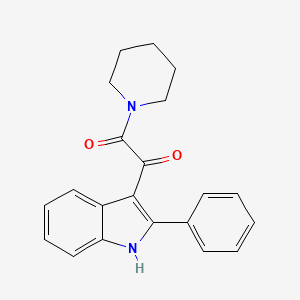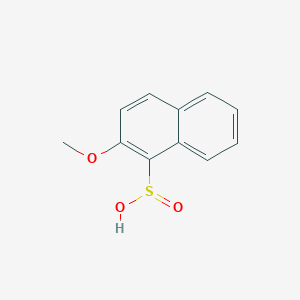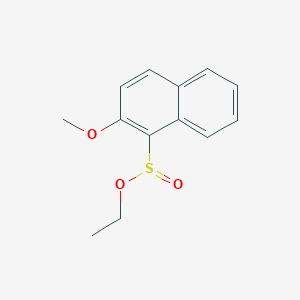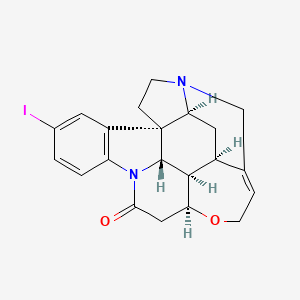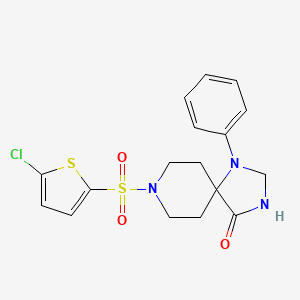
ATP synthase inhibitor 1
Vue d'ensemble
Description
L'inhibiteur d'ATP synthase 1 est un composé qui cible spécifiquement et inhibe l'activité de l'ATP synthase, une enzyme essentielle responsable de la synthèse de l'adénosine triphosphate (ATP) dans les cellules. L'ATP est souvent considéré comme la « monnaie moléculaire » du transfert d'énergie dans les cellules, alimentant divers processus biologiques. L'inhibition de l'ATP synthase peut avoir des effets importants sur le métabolisme cellulaire et la production d'énergie, faisant de l'inhibiteur d'ATP synthase 1 un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles .
Mécanisme D'action
Target of Action
The primary target of ATP synthase inhibitor 1 is the F1F0 ATP synthase , also known as Complex V . This complex is responsible for the generation of ATP through the phosphorylation of ADP, using the electrochemical energy generated by a proton gradient across the inner membrane of mitochondria . The this compound interacts with this complex and inhibits its function .
Mode of Action
This compound, also known as the ATPase Inhibitory Factor 1 (IF1), acts as a unidirectional inhibitor of the reverse functioning of the ATP synthase . This means it inhibits ATP hydrolysis that occurs upon mitochondrial depolarization and/or at an acidic mitochondrial pH . The inhibition of the ATP synthase under normal physiological conditions is exerted by the phosphorylation of S39 by a cAMP-dependent PKA-like activity of mitochondria in response to different physiological cues .
Biochemical Pathways
The inhibition of ATP synthase by this compound leads to a reprogramming of energy metabolism to an enhanced glycolysis . This is because ATP synthase is a key enzyme in the oxidative phosphorylation (OXPHOS) pathway, which is the main metabolic pathway for ATP production . By inhibiting ATP synthase, this compound limits the activity of OXPHOS, leading to an increase in glycolysis .
Pharmacokinetics
It is known that the expression of if1, which is a mitochondrial protein with a very short half-life, is tissue-specifically expressed and primarily controlled at posttranscriptional levels .
Result of Action
The inhibition of ATP synthase by this compound has several molecular and cellular effects. It leads to the inhibition of the ATP synthase and the reprogramming of energy metabolism to an enhanced glycolysis . Moreover, the IF1-mediated inhibition of the ATP synthase generates a reactive oxygen species (mtROS) signal that switches on the expression of nuclear genes that facilitate adaptation to a restrained OXPHOS .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the inhibition of the activity of IF1 as an inhibitor of the ATP synthase under normal physiological conditions is exerted by phosphorylation of S39 by a cAMP-dependent PKA-like activity of mitochondria in response to different physiological cues . Additionally, the expression of IF1 is tissue-specific, suggesting that the tissue environment can influence the action of this compound .
Analyse Biochimique
Biochemical Properties
ATP synthase inhibitor 1 plays a crucial role in biochemical reactions by specifically targeting and inhibiting ATP synthase. This compound interacts with the F1 domain of ATP synthase, preventing the enzyme from catalyzing the conversion of ADP to ATP. The inhibition is achieved through binding interactions that stabilize the enzyme in a conformation that is unable to perform its catalytic function . This compound also interacts with other biomolecules involved in the regulation of mitochondrial function, including proteins that modulate the proton gradient and oxidative phosphorylation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. By inhibiting ATP synthase, this compound disrupts the production of ATP, leading to a decrease in cellular energy levels. This energy deficit can affect cell signaling pathways, gene expression, and overall cellular metabolism. For instance, cells may shift towards glycolysis to compensate for the reduced ATP production, altering metabolic flux and potentially leading to the accumulation of metabolic intermediates . Additionally, this compound can induce changes in the expression of genes involved in energy metabolism and stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the catalytic sites of ATP synthase, thereby inhibiting its activity. This binding interaction prevents the rotation of the enzyme’s subunits, which is essential for ATP synthesis. The inhibition of ATP synthase by this compound also affects the proton gradient across the mitochondrial membrane, leading to a reduction in the electrochemical potential required for ATP production . Furthermore, this compound can influence the activity of other enzymes and proteins involved in mitochondrial function, contributing to its overall inhibitory effect on cellular energy metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term impact on cellular function. Studies have shown that this compound can maintain its inhibitory activity for extended periods, although its effectiveness may diminish over time due to degradation or cellular adaptation . Long-term exposure to this compound can lead to persistent changes in cellular metabolism and energy homeostasis, with potential implications for cell viability and function.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively inhibit ATP synthase without causing significant toxicity. At higher doses, this compound may induce adverse effects, including mitochondrial dysfunction, oxidative stress, and cell death . The threshold for these effects varies depending on the specific animal model and experimental conditions. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications and for minimizing any toxic side effects.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'inhibiteur d'ATP synthase 1 implique plusieurs étapes, y compris la préparation de molécules précurseurs et leur modification chimique ultérieure. Les voies de synthèse spécifiques et les conditions réactionnelles peuvent varier en fonction de la pureté et du rendement souhaités du produit final. Les méthodes courantes comprennent les techniques de synthèse organique telles que la substitution nucléophile, les réactions d'oxydoréduction et l'hydrogénation catalytique .
Méthodes de production industrielle : La production industrielle de l'inhibiteur d'ATP synthase 1 implique généralement une synthèse chimique à grande échelle utilisant des réacteurs automatisés et des mesures strictes de contrôle qualité. Le processus peut inclure l'utilisation de la chromatographie liquide haute performance (CLHP) pour la purification et la caractérisation du composé. L'évolutivité du processus de production garantit un approvisionnement constant de l'inhibiteur pour la recherche et l'utilisation thérapeutique potentielle .
Analyse Des Réactions Chimiques
Types de réactions : L'inhibiteur d'ATP synthase 1 peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés, qui peuvent avoir une activité biologique modifiée.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l'inhibiteur, augmentant potentiellement sa puissance inhibitrice.
Réactifs et conditions courants :
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Catalyseurs : Palladium sur carbone, oxyde de platine.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes désoxygénées de l'inhibiteur .
4. Applications de la recherche scientifique
L'inhibiteur d'ATP synthase 1 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé pour étudier les mécanismes de la synthèse et de l'hydrolyse de l'ATP, ainsi que les propriétés structurelles et fonctionnelles de l'ATP synthase.
Biologie : Investigue le rôle de l'ATP synthase dans le métabolisme cellulaire, la production d'énergie et la fonction mitochondriale.
Médecine : Explore des applications thérapeutiques potentielles dans le traitement de maladies associées à une synthèse d'ATP dysfonctionnelle, telles que le cancer et les maladies neurodégénératives.
Industrie : Utilisé dans le développement de nouveaux antibiotiques et pesticides en ciblant l'ATP synthase bactérienne
5. Mécanisme d'action
L'inhibiteur d'ATP synthase 1 exerce ses effets en se liant à des sites spécifiques sur l'enzyme ATP synthase, bloquant ainsi son activité. Cette inhibition perturbe le gradient de protons à travers la membrane mitochondriale, empêchant la synthèse de l'ATP à partir de l'adénosine diphosphate (ADP) et du phosphate inorganique. La liaison de l'inhibiteur peut également induire des changements conformationnels dans l'enzyme, altérant encore sa fonction .
Composés similaires :
Résvératrol : Un composé naturel qui inhibe l'ATP synthase et possède des propriétés antioxydantes.
Venturicidine A : Un puissant inhibiteur de l'ATP synthase bactérienne.
Bedaquiline : Un antibiotique qui cible l'ATP synthase dans Mycobacterium tuberculosis.
Tomatidines : Un alcaloïde stéroïdien qui inhibe l'ATP synthase et possède une activité antimicrobienne
Unicité : L'inhibiteur d'ATP synthase 1 est unique par son affinité de liaison spécifique et sa puissance inhibitrice contre l'ATP synthase. Contrairement à certains autres inhibiteurs, il peut cibler efficacement à la fois les activités de synthèse et d'hydrolyse de l'enzyme, ce qui en fait un outil polyvalent dans la recherche et les applications thérapeutiques potentielles .
Applications De Recherche Scientifique
ATP synthase inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used to study the mechanisms of ATP synthesis and hydrolysis, as well as the structural and functional properties of ATP synthase.
Biology: Investigates the role of ATP synthase in cellular metabolism, energy production, and mitochondrial function.
Medicine: Explores potential therapeutic applications in treating diseases associated with dysfunctional ATP synthesis, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new antibiotics and pesticides by targeting bacterial ATP synthase
Comparaison Avec Des Composés Similaires
Resveratrol: A natural compound that inhibits ATP synthase and has antioxidant properties.
Venturicidin A: A potent inhibitor of bacterial ATP synthase.
Bedaquiline: An antibiotic that targets ATP synthase in Mycobacterium tuberculosis.
Tomatidine: A steroidal alkaloid that inhibits ATP synthase and has antimicrobial activity
Uniqueness: ATP synthase inhibitor 1 is unique in its specific binding affinity and inhibitory potency against ATP synthase. Unlike some other inhibitors, it can effectively target both the synthesis and hydrolysis activities of the enzyme, making it a versatile tool in research and potential therapeutic applications .
Propriétés
IUPAC Name |
8-(5-chlorothiophen-2-yl)sulfonyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S2/c18-14-6-7-15(25-14)26(23,24)20-10-8-17(9-11-20)16(22)19-12-21(17)13-4-2-1-3-5-13/h1-7H,8-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWWSVHLSVFIIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


